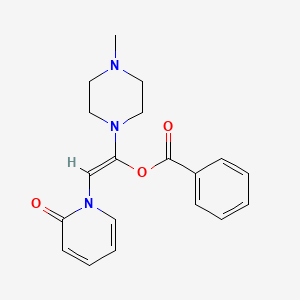![molecular formula C24H17ClN2O3S B11089268 (2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11089268.png)
(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one .
- It falls within the class of thiazolo-benzimidazolones .
- The structure consists of a thiazole-fused benzimidazole ring system with additional substituents.
- Thiazolo-benzimidazolones exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While no specific industrial production method is widely reported, research laboratories can prepare it on a smaller scale.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Biological Studies: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: Limited applications, but it could serve as a starting point for drug development.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its thiazolo-benzimidazole fusion sets it apart.
Similar Compounds: Other thiazolo-benzimidazolones include (2Z)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide and (2Z)-2-{4-[(3-chlorobenzyl)oxy]benzylidene}-N-ethylhydrazine carbothioamide .
Properties
Molecular Formula |
C24H17ClN2O3S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(2Z)-2-[[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H17ClN2O3S/c1-29-20-11-10-15(12-21(20)30-14-16-6-2-3-7-17(16)25)13-22-23(28)27-19-9-5-4-8-18(19)26-24(27)31-22/h2-13H,14H2,1H3/b22-13- |
InChI Key |
VGVOQXRDNWKOEE-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B11089196.png)
![2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11089203.png)
![Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate](/img/structure/B11089211.png)
![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11089228.png)
![2,4-Dichloro-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11089249.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid](/img/structure/B11089255.png)

![Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089276.png)


![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide](/img/structure/B11089288.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11089291.png)
